5-Bromo-2-phenoxynicotinic acid
Overview
Description
5-Bromo-2-phenoxynicotinic acid: is an organic compound with the molecular formula C12H8BrNO3 . It is a derivative of nicotinic acid, where the bromine atom is substituted at the 5-position and a phenoxy group is attached to the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenoxynicotinic acid typically involves multiple steps:
Bromination: Nicotinic acid is first brominated to introduce the bromine atom at the 5-position.
Phenoxylation: The brominated intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group at the 2-position.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-phenoxynicotinic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted nicotinic acids can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-2-phenoxynicotinic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenoxynicotinic acid is not fully elucidated. it is believed to interact with specific molecular targets through its bromine and phenoxy substituents, potentially affecting various biochemical pathways . Further research is needed to fully understand its molecular targets and pathways involved.
Comparison with Similar Compounds
5-Bromonicotinic Acid: Similar in structure but lacks the phenoxy group, making it less versatile in certain chemical reactions.
2-Phenoxynicotinic Acid:
Uniqueness: 5-Bromo-2-phenoxynicotinic acid’s unique combination of bromine and phenoxy substituents provides it with distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-phenoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFBGDDGAQODKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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